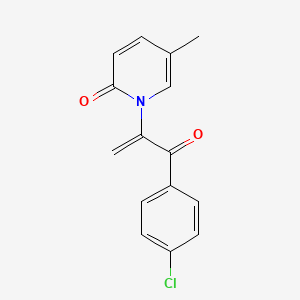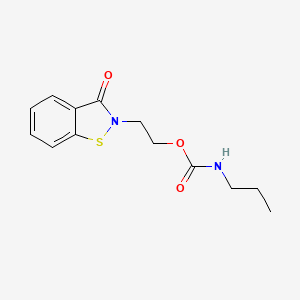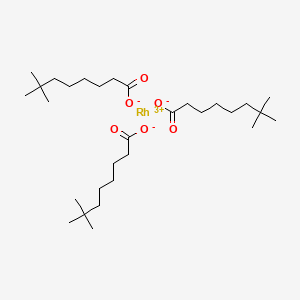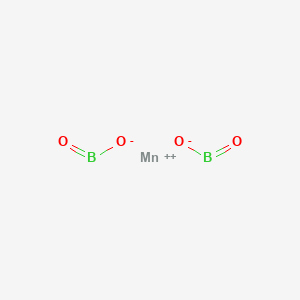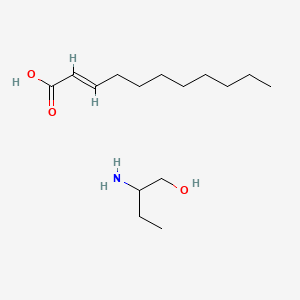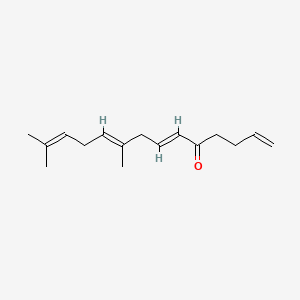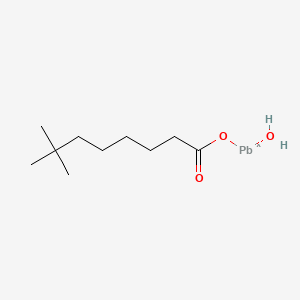
Bis(2-(triphenylphosphoranyl)ethyl) ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-(triphenylphosphoranyl)ethyl) ether is an organophosphorus compound characterized by the presence of two triphenylphosphoranyl groups attached to an ethyl ether backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(triphenylphosphoranyl)ethyl) ether typically involves the reaction of triphenylphosphine with an appropriate ethyl ether derivative under controlled conditions. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is usually prepared by reacting an alcohol with a strong base such as sodium hydride (NaH) .
Industrial Production Methods
Industrial production of this compound may involve large-scale Williamson ether synthesis, utilizing automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-(triphenylphosphoranyl)ethyl) ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoranyl groups to phosphines.
Substitution: Nucleophilic substitution reactions can replace the ether groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and ozone (O_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) are often used.
Substitution: Reagents like alkyl halides and strong bases are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted ethers, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Bis(2-(triphenylphosphoranyl)ethyl) ether has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for phosphine-binding proteins.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Bis(2-(triphenylphosphoranyl)ethyl) ether involves its ability to interact with various molecular targets through its phosphoranyl groups. These interactions can lead to the formation of stable complexes with metals and other electrophiles, facilitating catalytic processes and other chemical transformations . The pathways involved often include single-electron transfer (SET) reactions and radical generation .
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer.
Bis(2-ethylhexyl) phthalate: Another plasticizer with similar applications.
Uniqueness
Bis(2-(triphenylphosphoranyl)ethyl) ether is unique due to its dual phosphoranyl groups, which confer distinct reactivity and binding properties compared to other similar compounds. This uniqueness makes it valuable in specialized applications where specific interactions with phosphine-binding sites are required.
Propiedades
Número CAS |
5368-62-7 |
|---|---|
Fórmula molecular |
C40H38OP2+2 |
Peso molecular |
596.7 g/mol |
Nombre IUPAC |
triphenyl-[2-(2-triphenylphosphaniumylethoxy)ethyl]phosphanium |
InChI |
InChI=1S/C40H38OP2/c1-7-19-35(20-8-1)42(36-21-9-2-10-22-36,37-23-11-3-12-24-37)33-31-41-32-34-43(38-25-13-4-14-26-38,39-27-15-5-16-28-39)40-29-17-6-18-30-40/h1-30H,31-34H2/q+2 |
Clave InChI |
NJBGGFGJVQAWEK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)[P+](CCOCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


